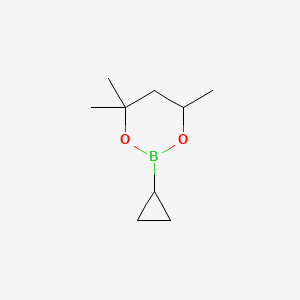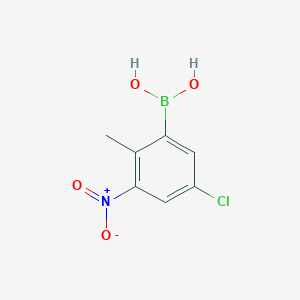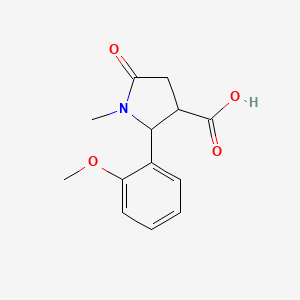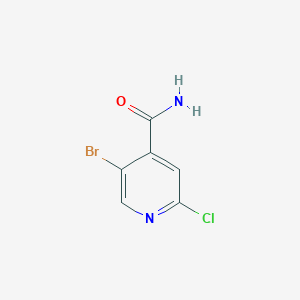
4-Piperidinyl 2-chloroacetate hydrochloride
Vue d'ensemble
Description
4-Piperidinyl 2-chloroacetate hydrochloride, also known as PCH, is a chemical compound with the molecular formula C7H13Cl2NO2 . It has a molecular weight of 214.09 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Piperidinyl 2-chloroacetate hydrochloride is1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Piperidinyl 2-chloroacetate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 214.09 g/mol .Applications De Recherche Scientifique
Pharmacology
4-Piperidinyl 2-chloroacetate hydrochloride: is a valuable intermediate in pharmacology, particularly in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These compounds have a wide range of pharmacological activities, including potential roles in the treatment of Alzheimer’s disease, cancer, and hypertension.
Organic Synthesis
In organic synthesis, this compound serves as a precursor for the synthesis of various piperidine derivatives. It is involved in multicomponent reactions, which are crucial for creating complex molecules with high efficiency and selectivity .
Medicinal Chemistry
The role of 4-Piperidinyl 2-chloroacetate hydrochloride in medicinal chemistry is significant due to its involvement in the synthesis of piperidine-based drugs. These drugs are used in treating a variety of conditions, from neurological disorders to infectious diseases .
Biochemistry
In biochemistry, this compound is used to study enzyme reactions and biological pathways involving piperidine structures. It helps in understanding the biochemical basis of drug action and the development of new therapeutic agents .
Industrial Uses
While specific industrial applications are not detailed in the search results, compounds like 4-Piperidinyl 2-chloroacetate hydrochloride are often used in the chemical industry as building blocks for the synthesis of more complex molecules, which can be used in various applications ranging from material science to nanotechnology .
Neuroscience Research
Piperidine derivatives, synthesized using 4-Piperidinyl 2-chloroacetate hydrochloride , are explored for their neuroprotective and neurotoxic properties. They are instrumental in researching treatments for neurodegenerative diseases and understanding the functioning of the nervous system .
Safety and Hazards
The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Piperidine derivatives, such as 4-Piperidinyl 2-chloroacetate hydrochloride, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action of these compounds generally involves interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Propriétés
IUPAC Name |
piperidin-4-yl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDJDOLZRFKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2-chloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)




![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)
![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)



![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)